Product packaging for 4'-(Ethylsulfanyl)-2,3'-biquinoline(Cat. No.:)

4'-(Ethylsulfanyl)-2,3'-biquinoline

Cat. No.: B12495941
M. Wt: 316.4 g/mol
InChI Key: RQGOQXDJTFVNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-(Ethylsulfanyl)-2,3'-biquinoline is a sophisticated biquinoline derivative designed for advanced research applications. This compound features an ethylsulfanyl functional group at the 4' position, which can significantly influence its electronic properties, lipophilicity, and coordination behavior. Its molecular structure, comprising two linked quinoline systems, makes it a promising candidate for the development of novel metal-organic frameworks (MOFs) and as a key building block in organic synthesis. Researchers can explore its utility as a ligand for transition metals, potentially leading to catalysts with unique activity profiles or luminescent materials with tailored properties. The presence of the sulfur atom within the ethylsulfanyl chain offers a potential soft donor site for metal coordination, while the extended aromatic system suggests possible applications in the study of inter-molecular interactions and crystal engineering. This reagent is provided for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. For research institutions focusing on materials science, supramolecular chemistry, and pharmaceutical development, this compound represents a valuable chemical tool for discovering new functional molecules and materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16N2S B12495941 4'-(Ethylsulfanyl)-2,3'-biquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16N2S

Molecular Weight

316.4 g/mol

IUPAC Name

4-ethylsulfanyl-3-quinolin-2-ylquinoline

InChI

InChI=1S/C20H16N2S/c1-2-23-20-15-8-4-6-10-18(15)21-13-16(20)19-12-11-14-7-3-5-9-17(14)22-19/h3-13H,2H2,1H3

InChI Key

RQGOQXDJTFVNLW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Synthetic Methodologies for 4 Ethylsulfanyl 2,3 Biquinoline and Its Precursors

Retrosynthetic Analysis of the 4'-(Ethylsulfanyl)-2,3'-biquinoline Architecture

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. amazonaws.comprinceton.edu It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. princeton.eduyoutube.com For this compound, the primary disconnection is at the C2-C3' bond linking the two quinoline (B57606) rings. This suggests a synthetic strategy involving the coupling of a 2-substituted quinoline and a 3-substituted quinoline.

Further disconnection of the quinoline precursors reveals the need for methods to synthesize a quinoline with a reactive group at the 2-position and another quinoline bearing an ethylsulfanyl group at the 4'-position and a reactive group at the 3'-position. The ethylsulfanyl group can be introduced at various stages of the synthesis, either before or after the formation of the quinoline ring.

Synthesis of Quinoline Precursors for the 2,3'-Biquinoline (B181939) Core

The successful synthesis of this compound hinges on the efficient preparation of its constituent quinoline precursors.

Strategies for 2-Substituted Quinoline Synthesis

A variety of methods exist for the synthesis of 2-substituted quinolines. nih.gov These can be broadly categorized as those that build the quinoline ring system with the desired substituent already in place and those that functionalize a pre-existing quinoline ring at the 2-position.

One common approach involves the condensation of anilines with carbonyl compounds. For instance, a metal-free method utilizes aromatic amines, aldehydes, and tertiary amines as a vinyl source to construct 2-substituted quinolines through a [4+2] cyclic condensation. acs.org Another strategy employs the reaction of 2-aminostyryl ketones, which can be cyclized to form 2-substituted quinolines using an iodide catalyst. acs.org The iodide facilitates a conjugate addition, allowing for the necessary conformational change for cyclization to occur. acs.org

Furthermore, 2-substituted quinolines can be prepared from 2-aminoaryl alcohols and ketones or secondary alcohols through a nickel-catalyzed dehydrogenation and condensation process. organic-chemistry.org The oxidation of certain quinoline derivatives can also yield precursors for 2-substitution. For example, oxidation of substituted quinolines with selenium dioxide can produce 2-formyl substituted quinolines, which can then be further modified. nih.gov

MethodStarting MaterialsKey Features
Metal-Free [4+2] Cyclocondensation acs.orgAromatic amines, aldehydes, tertiary aminesUses readily available starting materials; avoids transition metals.
Iodide-Catalyzed Cyclization acs.org2-Aminostyryl ketonesEmploys a nucleophilic catalyst to facilitate cyclization.
Nickel-Catalyzed Dehydrogenation/Condensation organic-chemistry.orgα-2-Aminoaryl alcohols, ketones/secondary alcoholsSustainable approach for polysubstituted quinolines.
Oxidation of Quinolines nih.govSubstituted quinolinesProvides access to 2-formylquinolines for further functionalization.

Methodologies for 3'-Substituted Quinoline Synthesis with Ethylsulfanyl Functionalization

The synthesis of the 3'-substituted quinoline precursor with an ethylsulfanyl group at the 4'-position presents a more specific challenge. General strategies for synthesizing 3-substituted quinolines often involve the functionalization of a pre-formed quinoline ring. researchgate.net For instance, ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils can produce 3-arylformyl substituted quinolines. rsc.org

The introduction of the ethylsulfanyl group can be approached in a few ways. One possibility is the reaction of a suitable precursor, such as a 4'-haloquinoline, with sodium ethanethiolate. Alternatively, a one-pot synthesis of 2-(alkylsulfanyl)quinolines from aryl isothiocyanates and allenes or alkynes has been reported, which could potentially be adapted for the synthesis of 4'-(ethylsulfanyl)quinolines. researchgate.net Another approach involves the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloroquinoline-3-carbaldehyde, a versatile intermediate for further functionalization. mdpi.com

The synthesis of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones from 4-azido-quinolin-2(1H)-ones demonstrates a method for introducing a substituent at the 4-position, which could be conceptually applied to the introduction of an ethylsulfanyl group. mdpi.com

Direct and Catalytic Coupling Approaches for 2,3'-Biquinoline Formation

The final and crucial step in the synthesis of this compound is the formation of the C2-C3' bond between the two quinoline precursors. This can be achieved through both metal-catalyzed and metal-free coupling reactions.

Exploration of Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-mediated)

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. princeton.edursc.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille couplings, are widely used for the synthesis of biaryl compounds, including biquinolines. researchgate.net For the synthesis of this compound, a 2-haloquinoline could be coupled with a 3'-(organoboron) or 3'-(organotin) quinoline derivative bearing the ethylsulfanyl group, or vice versa. Nickel-catalyzed cross-coupling reactions have also emerged as a valuable alternative, particularly for forming sp3-sp3 bonds, and could potentially be applied to biquinoline synthesis. princeton.edunih.gov

Coupling ReactionKey ReactantsCatalyst System (Typical)
Suzuki-Miyaura Coupling researchgate.netOrganoboron compound, HalidePalladium catalyst, Base
Stille Coupling researchgate.netOrganotin compound, HalidePalladium catalyst
Nickel-Catalyzed Coupling princeton.edunih.govOrganometallic nucleophile, Alkyl/Aryl halideNickel catalyst, Ligand

Investigation of Metal-Free Coupling Mechanisms

In recent years, there has been a growing interest in developing metal-free coupling reactions to avoid the cost and potential toxicity of transition metals. acs.org These reactions often proceed through radical or aryne intermediates. acs.org For the synthesis of biquinolines, a metal-free approach could involve the reaction of a 2-substituted quinoline with a 3'-substituted quinoline under conditions that promote the formation of a radical species. nih.gov Another possibility is the use of a multifunctional reagent that can induce the coupling of two different molecules without the need for a transition metal catalyst. nih.gov Metal-free direct C-H functionalization has also been reported for the vinylation of quinoxalin-2(1H)-ones, a strategy that could potentially be adapted for the direct coupling of two quinoline rings. nih.gov

While specific examples for the direct metal-free coupling to form 2,3'-biquinolines are less common, the general principles of metal-free cross-coupling provide a promising avenue for future research in the synthesis of this compound and related compounds. acs.orgacs.org

Optimization of Reaction Conditions for Yield, Regioselectivity, and Atom Economy

The synthesis of this compound can be envisaged via a convergent strategy, typically involving the initial construction of a halogenated biquinoline precursor, followed by the introduction of the ethylsulfanyl group. A plausible precursor is 4'-chloro-2,3'-biquinoline (B14517399). The subsequent nucleophilic aromatic substitution (SNAr) with ethanethiol (B150549) is a critical step, the efficiency of which is highly dependent on the reaction conditions.

The reaction of a 4'-chloro-2,3'-biquinoline with ethanethiol would typically be carried out in the presence of a base to generate the more nucleophilic ethanethiolate anion. The choice of base, solvent, and temperature is crucial for maximizing yield and minimizing side reactions. Drawing parallels from studies on similar 4-chloroquinoline (B167314) systems, sodium ethoxide in ethanol (B145695) is an effective base-solvent combination. mdpi.com The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile attacks the electron-deficient C4' position of the quinoline ring. libretexts.org

Optimization studies for such reactions often involve screening various parameters. Key variables include the nature of the base (e.g., alkoxides, hydroxides, or organic amines), the solvent polarity, and the reaction temperature. For instance, stronger bases may accelerate the reaction but can also lead to undesired side products if the substrate is sensitive. The solvent's ability to solvate the intermediate complex can also play a significant role.

Below is a hypothetical optimization table for the SNAr reaction, based on established principles for similar heterocyclic substitutions.

Table 1: Hypothetical Optimization of the Synthesis of this compound via SNAr

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOEtEthanolReflux485
2KOHDMSO80678
3NaHTHF60590
4Et3NDMF1001265
5K2CO3AcetonitrileReflux2450

This table presents plausible data for the optimization of the nucleophilic aromatic substitution reaction based on analogous transformations reported in the literature.

From an atom economy perspective, the SNAr approach is reasonably efficient, with the primary byproduct being the salt of the displaced halide. Alternative palladium-catalyzed cross-coupling reactions between a 4'-bromo-2,3'-biquinoline and ethanethiol could also be considered, though this might involve more complex and costly catalyst systems. rsc.org

Post-Synthetic Functionalization and Derivatization of this compound

Post-synthetic modification is a powerful strategy for diversifying a core molecular scaffold, allowing for the fine-tuning of its chemical and physical properties. nih.govrsc.org this compound possesses reactive sites that are amenable to further chemical transformation, notably the sulfur atom of the ethylsulfanyl group and potentially the biquinoline rings themselves.

Chemical Transformations of the Ethylsulfanyl Moiety

The sulfur atom in the ethylsulfanyl group is nucleophilic and can be readily oxidized to higher oxidation states. This transformation can significantly alter the electronic properties of the molecule. A common and effective method for the oxidation of aryl sulfides is the use of hydrogen peroxide in the presence of an activator.

For example, a metal-free system employing a urea-hydrogen peroxide adduct with phthalic anhydride (B1165640) in a solvent like ethyl acetate (B1210297) provides a clean and efficient route to the corresponding sulfone. researchgate.netorganic-chemistry.org This method is often highly selective for the sulfone product, avoiding the intermediate sulfoxide (B87167). organic-chemistry.org The conversion of the sulfide (B99878) to a sulfoxide or sulfone withdraws electron density from the quinoline ring system, which can influence its coordination ability and spectroscopic properties.

Table 2: Oxidation of the Ethylsulfanyl Group

EntryOxidantSolventProductYield (%)
1Urea-H2O2, Phthalic AnhydrideEthyl Acetate4'-(Ethylsulfonyl)-2,3'-biquinoline>95
2m-CPBA (1.1 eq)DCM4'-(Ethylsulfinyl)-2,3'-biquinoline~90
3m-CPBA (>2.2 eq)DCM4'-(Ethylsulfonyl)-2,3'-biquinoline>95
4Oxone®MeOH/H2O4'-(Ethylsulfonyl)-2,3'-biquinoline~92

This table illustrates potential outcomes for the oxidation of this compound based on standard procedures for aryl sulfide oxidation.

Introduction of Auxiliary Ligating Groups or Structural Modifiers

The biquinoline scaffold itself can be further functionalized to introduce additional coordinating groups or to modify its steric and electronic profile. Such modifications are crucial for developing tailored ligands for specific metal ions or for creating molecules with desired photophysical properties.

While the existing quinoline rings are generally electron-deficient and thus resistant to electrophilic substitution, specific positions can be targeted under forcing conditions. uop.edu.pk A more versatile approach involves introducing functional groups during the initial synthesis of one of the quinoline precursors. For instance, if the synthesis of the 2,3'-biquinoline core was achieved through a Friedländer-type condensation, using a substituted 2-aminobenzaldehyde (B1207257) or a substituted acetylquinoline would embed additional functional groups into the final structure. du.edu.eg

Alternatively, if other positions on the biquinoline rings are halogenated, they can serve as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) to introduce a wide variety of substituents. These post-synthetic modifications could append new donor atoms (e.g., pyridyl, phosphino, or amino groups), thereby transforming the bidentate biquinoline into a polydentate ligand system.

Advanced Spectroscopic and Structural Elucidation of 4 Ethylsulfanyl 2,3 Biquinoline

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For 4'-(Ethylsulfanyl)-2,3'-biquinoline, this technique would be utilized to confirm its predicted molecular formula of C₂₀H₁₆N₂S. The experimentally measured monoisotopic mass would be compared to the theoretically calculated mass, with a minimal mass error (typically in the parts-per-million range) providing strong evidence for the correct formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/z
[M+H]⁺Data not available
[M+Na]⁺Data not available
[M+K]⁺Data not available

No experimental HRMS data for this compound has been reported in the searched scientific literature.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A full suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to fully assign the proton and carbon signals of this compound and to establish its connectivity and spatial arrangement.

Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY)

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the quinoline (B57606) ring systems and the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC would correlate directly bonded proton and carbon atoms, providing a map of all C-H bonds in the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This would be particularly important for determining the preferred conformation of the molecule, specifically the relative orientation of the two quinoline rings and the conformation of the ethylsulfanyl side chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
Ethyl -CH₂-Data not availableData not available
Ethyl -CH₃Data not availableData not available
Biquinoline CoreData not availableData not available

No experimental NMR data for this compound has been reported.

Variable Temperature NMR for Conformational Dynamics (if applicable)

If initial NMR studies were to suggest the presence of conformational isomers or dynamic processes, such as restricted rotation around the bond connecting the two quinoline rings, variable temperature (VT) NMR experiments would be conducted. By acquiring spectra at different temperatures, it would be possible to study these dynamic phenomena, potentially observing the coalescence of signals or changes in chemical shifts that would provide thermodynamic and kinetic information about the conformational interchange.

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Elucidation of Molecular Conformation, Stereochemistry, and Crystal Packing

A successful single-crystal X-ray diffraction analysis of this compound would provide an unambiguous depiction of its molecular structure in the solid state. This would include the precise dihedral angle between the two quinoline rings and the conformation of the ethylsulfanyl group. The data would also reveal how the molecules pack together in the crystal lattice, which is fundamental to understanding the solid-state properties of the material.

Table 3: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
ZData not available
Density (calculated)Data not available
R-factorData not available

No crystallographic data for this compound has been reported in the Cambridge Structural Database (CSD) or other searched literature.

Analysis of Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

The crystal packing information obtained from X-ray diffraction would allow for a detailed analysis of the intermolecular forces that stabilize the crystal structure. For this compound, one would anticipate the presence of π-π stacking interactions between the aromatic quinoline rings of adjacent molecules. While the molecule lacks traditional hydrogen bond donors, weak C-H···N or C-H···S hydrogen bonds might also play a role in the crystal packing. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the compound.

Based on the comprehensive search for scientific literature, it is not possible to generate the requested article on the "."

The necessary experimental and computational data required to provide a thorough, informative, and scientifically accurate analysis for the specified sections is not available in the public domain accessible through the conducted searches.

Specifically, the following critical information for "this compound" could not be located:

Vibrational Spectroscopy Data: No specific Fourier-Transform Infrared (FT-IR) or Raman spectra, including peak assignments and vibrational modes, were found.

Electronic Absorption Data: No UV-Visible absorption spectra, details on electronic transitions (such as λmax values), or molar absorptivity coefficients were available.

Emission Spectroscopy Data: No data on fluorescence or phosphorescence, including emission maxima, quantum yields, excited-state lifetimes, or studies on solvatochromism, could be retrieved.

Computational and Theoretical Investigations of 4 Ethylsulfanyl 2,3 Biquinoline

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground state properties of molecules, such as their optimized geometry and electronic characteristics.

Geometry Optimization and Conformational Analysis

For a molecule like 4'-(Ethylsulfanyl)-2,3'-biquinoline, geometry optimization would be the first step in a computational study. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the bond connecting the ethylsulfanyl group to the biquinoline core and the bond between the two quinoline (B57606) rings. However, no specific optimized coordinates or conformational analysis data for this compound has been reported.

Frontier Molecular Orbital (FMO) Analysis and Electronic Structure

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and optical properties. For quinoline derivatives, these analyses are common, but no FMO data, such as HOMO-LUMO energies and their spatial distributions, are available for this compound.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. While this analysis would provide significant insight into the reactivity of this compound, no such maps have been published.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states. It is particularly useful for predicting spectroscopic properties.

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations are widely used to predict the ultraviolet-visible (UV-Vis) absorption and emission (fluorescence and phosphorescence) spectra of molecules. These calculations can determine the wavelengths of maximum absorption and emission, as well as the intensities of these transitions. Such data would be vital for understanding the photophysical behavior of this compound, for instance, in applications like organic light-emitting diodes (OLEDs) or as a fluorescent probe. However, no theoretical or experimental spectra for this specific compound are documented in the literature.

Elucidation of Excited State Geometries and Transition Characteristics

Upon absorption of light, a molecule transitions to an excited state, which may have a different geometry compared to its ground state. TD-DFT can be used to optimize the geometry of these excited states. Furthermore, it provides details about the nature of the electronic transitions, such as which molecular orbitals are involved (e.g., n→π* or π→π* transitions) and the charge-transfer character of the transition. This information is fundamental to understanding the photochemistry of a compound. As with other properties, no studies on the excited state geometries or transition characteristics of this compound have been found.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. mdpi.com These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with the surrounding solvent molecules.

In the absence of direct MD simulation data for this compound, we can infer its likely behavior from studies on similar quinoline derivatives. For instance, MD simulations have been employed to investigate the stability of protein-ligand complexes involving quinoline-3-carboxamide derivatives. mdpi.com These studies often analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability and flexibility of the ligand within a biological target's binding site. mdpi.comnih.gov

For this compound, an MD simulation would likely reveal significant flexibility around the bond connecting the two quinoline rings. The ethylsulfanyl group would also contribute to the molecule's conformational landscape. The interactions of the molecule with different solvents, such as water or organic solvents, could be simulated to understand its solvation properties and how the solvent affects its conformation. For example, in aqueous environments, the nitrogen atoms of the biquinoline core may form hydrogen bonds with water molecules, influencing the molecule's orientation and solubility.

A hypothetical MD simulation of this compound in a water box would likely show fluctuations in the dihedral angle between the two quinoline rings, indicating conformational sampling. The ethylsulfanyl side chain would also exhibit rotational freedom. Analysis of the radial distribution function would reveal the probability of finding solvent molecules at a certain distance from specific atoms of the solute, providing insights into the solvation shell structure.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Expected Observations for this compound in Water.
ParameterDescriptionExpected Observation for this compound
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time, indicating structural stability.The RMSD of the biquinoline core would likely reach a plateau, indicating overall structural stability, while the ethylsulfanyl group might show higher fluctuations.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms around their average positions, highlighting flexible regions of the molecule.Higher RMSF values would be expected for the atoms of the ethylsulfanyl group and the atoms involved in the inter-ring linkage, indicating greater flexibility.
Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance from a central atom.The RDF for water molecules around the quinoline nitrogen atoms would likely show a sharp peak at a short distance, indicating strong hydrogen bonding interactions.
Solvent Accessible Surface Area (SASA)The surface area of a molecule that is accessible to a solvent.Changes in SASA during the simulation would correlate with conformational changes, with more compact conformations having a lower SASA.

Quantum Chemical Descriptors for Reactivity and Interaction Site Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for predicting the electronic structure and reactivity of molecules. rsc.org These methods can be used to calculate a variety of molecular descriptors that provide insights into a molecule's chemical behavior.

For substituted quinoline derivatives, DFT studies have been used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govsemanticscholar.org The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

In the case of this compound, DFT calculations would likely show that the HOMO is distributed over the electron-rich regions of the biquinoline system and the sulfur atom of the ethylsulfanyl group. The LUMO, on the other hand, would likely be localized on the electron-deficient parts of the aromatic rings. The energy gap would provide an estimate of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. Positive potential (blue) would be expected around the hydrogen atoms.

Table 2: Predicted Quantum Chemical Descriptors for this compound Based on Analogous Quinoline Derivatives.
DescriptorDescriptionPredicted Value/Observation for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; related to the ability to donate an electron.Relatively high, indicating a good electron-donating ability, with significant contribution from the sulfur atom and quinoline rings.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.Relatively low, indicating a good electron-accepting ability, localized on the biquinoline system.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. rsc.orgA moderate energy gap, suggesting a balance between stability and reactivity.
Dipole Moment (µ)A measure of the overall polarity of a molecule.A non-zero dipole moment due to the presence of heteroatoms (N, S) and the asymmetric substitution pattern.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution on the molecular surface.Negative potential around the nitrogen atoms (nucleophilic sites) and positive potential around the hydrogen atoms (electrophilic sites).

In Silico Molecular Docking and Ligand-Target Interaction Studies (non-clinical focus)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a biological target.

While there are no specific molecular docking studies reported for this compound, numerous studies have been conducted on other quinoline derivatives against a variety of non-clinical targets. frontiersin.orgmdpi.comrjptonline.orgsbmu.ac.ir These studies have shown that the quinoline scaffold can participate in various types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, with the amino acid residues in the active site of a protein.

For this compound, molecular docking studies could be performed against a range of hypothetical protein targets to explore its potential interactions. The biquinoline core could form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The nitrogen atoms could act as hydrogen bond acceptors with suitable donor residues like serine, threonine, or asparagine. The ethylsulfanyl group could engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.

The results of such a docking study would be a set of binding poses, each with an associated binding energy or docking score, which provides an estimate of the binding affinity. A lower binding energy generally indicates a more favorable binding interaction.

Table 3: Predicted Ligand-Target Interactions for this compound in a Hypothetical Protein Binding Site.
Type of InteractionMolecular Feature of this compoundPotential Interacting Amino Acid Residues
Hydrogen BondingNitrogen atoms of the biquinoline ringsSerine, Threonine, Asparagine, Glutamine, Arginine, Lysine
π-π StackingAromatic rings of the biquinoline systemPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic InteractionsEthyl group of the ethylsulfanyl moiety and the hydrocarbon portions of the biquinoline ringsAlanine, Valine, Leucine, Isoleucine, Proline, Methionine
Van der Waals InteractionsEntire moleculeVarious residues in the binding pocket

Information Not Available for this compound

Following a comprehensive search of available scientific literature and databases, no specific information was found for the chemical compound This compound . Consequently, the requested article focusing on its coordination chemistry, metal complexation, and spectroscopic and structural analysis cannot be generated.

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The design principles of this compound as a multidentate ligand.

The synthesis and characterization of its metal complexes with transition metals (Cu, Pd, Ru, Ir, Zn, Mn), lanthanides, and main group elements.

Spectroscopic data, including advanced techniques like EPR and variable temperature NMR.

Single-crystal X-ray diffraction studies of its metal complexes.

The absence of results indicates that this specific compound and its derivatives have not been the subject of published research in the accessible scientific domain, or may be referred to by a different nomenclature not readily identifiable. Therefore, fulfilling the request to generate content strictly and solely on this compound is not possible at this time.

Coordination Chemistry and Metal Complexation of 4 Ethylsulfanyl 2,3 Biquinoline

Investigation of Electronic, Optical, and Magnetic Properties of Metal Complexes

The study of the electronic, optical, and magnetic properties of metal complexes is fundamental to understanding their structure, bonding, and potential applications. For a hypothetical metal complex of 4'-(Ethylsulfanyl)-2,3'-biquinoline, researchers would employ a variety of spectroscopic and physical methods.

Electronic Properties: The electronic structure of a metal complex is primarily investigated using techniques such as UV-Visible and X-ray photoelectron spectroscopy. UV-Visible spectroscopy would reveal information about the d-d transitions of the metal center and any charge-transfer bands between the metal and the this compound ligand. These transitions are sensitive to the geometry of the complex and the nature of the metal-ligand bond. For instance, the electronic spectra of metal complexes can show shifts in absorption bands to lower frequencies upon coordination, indicating the formation of the complex. iupac.org

Optical Properties: The optical properties, particularly fluorescence and phosphorescence, would be of significant interest. Quinoline-containing compounds are known to be part of fluorescent materials. nih.gov The introduction of a sulfur-containing substituent and the formation of a metal complex can modulate these properties. The study of the emission spectra, quantum yields, and lifetimes would provide insights into the excited state dynamics of the complex. For example, the position of substituents on a quinoline (B57606) core is known to have a significant impact on the optical properties of the molecule. nih.gov

Magnetic Properties: The magnetic properties of a metal complex are determined by the number of unpaired electrons on the metal ion and any magnetic coupling between metal centers in polynuclear complexes. Magnetic susceptibility measurements over a range of temperatures would be performed to determine the effective magnetic moment of the complex. This data can reveal the spin state of the metal ion and whether the complex is paramagnetic, diamagnetic, or exhibits more complex magnetic behavior like antiferromagnetic or ferromagnetic coupling. mdpi.comwikipedia.org For instance, high-spin Fe(II) octahedral complexes are known to exhibit relatively high magnetic anisotropy. mdpi.com

A hypothetical data table for the magnetic properties of a series of first-row transition metal complexes with this compound (represented as L) might look like this:

ComplexMetal Ionµeff (B.M.) at 300 KMagnetic Behavior
[Mn(L)Cl₂]Mn(II)~5.9Paramagnetic
[Fe(L)Cl₂]Fe(II)~5.4Paramagnetic (High-Spin)
[Co(L)Cl₂]Co(II)~4.8Paramagnetic
[Ni(L)Cl₂]Ni(II)~3.2Paramagnetic
[Cu(L)Cl₂]Cu(II)~1.9Paramagnetic
[Zn(L)Cl₂]Zn(II)0Diamagnetic

This table is illustrative and based on typical values for high-spin octahedral complexes.

Mechanistic Studies of Metal-Ligand Binding Affinity and Stability Constants

The thermodynamic stability of a metal complex in solution is quantified by its stability constant (also known as the formation constant). researchgate.net A high stability constant indicates a strong interaction between the metal ion and the ligand. chemguide.co.uk

M + nL ⇌ MLn

βn = [MLn] / ([M][L]ⁿ)

The determination of stability constants typically involves techniques such as potentiometric titrations, spectrophotometric methods (like Job's method of continuous variation or the mole-ratio method), and calorimetry. These experiments would be conducted under controlled conditions of temperature and ionic strength.

Mechanistic studies would delve into the step-by-step formation of the complex in solution. For a bidentate ligand like this compound, this would involve the stepwise replacement of solvent molecules from the metal's coordination sphere. The rates and activation parameters of these ligand substitution reactions could be studied using techniques like stopped-flow spectroscopy to provide insight into the reaction mechanism (e.g., associative, dissociative, or interchange).

The order of stability constants for a series of divalent metal ions often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). A hypothetical table of log β₂ values for complexes of this compound with some divalent metal ions might be as follows:

Metal Ionlog β₂
Co(II)8.9
Ni(II)10.7
Cu(II)11.3
Zn(II)10.0

This table is illustrative and based on values for similar nitrogen-containing heterocyclic ligands.

Applications of 4 Ethylsulfanyl 2,3 Biquinoline and Its Metal Complexes in Chemical Science

Role in Homogeneous and Heterogeneous Catalysis

The integration of nitrogen-containing heterocyclic ligands is a cornerstone of modern catalysis. The 2,3'-biquinoline (B181939) structure, as a bidentate ligand, can form stable chelate complexes with transition metals, which are central to many catalytic processes. The electronic properties of the ligand, and thus the reactivity of the metal center, can be fine-tuned by substituents. The electron-donating nature of the ethylsulfanyl group in 4'-(Ethylsulfanyl)-2,3'-biquinoline is poised to influence its catalytic potential.

Ligand in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Quinoline-based ligands are instrumental in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Suzuki, Stille, and Heck reactions, rely on ligands to stabilize the palladium catalyst and facilitate key steps like oxidative addition and reductive elimination. nih.govuni-regensburg.de

The bidentate nature of the 2,3'-biquinoline core in this compound would allow it to form a stable complex with a metal center, such as palladium(II). The introduction of the ethylsulfanyl group at the 4'-position can modulate the electronic environment of the quinoline (B57606) ring system, potentially enhancing the catalytic activity or stability of the resulting metal complex. Studies on related systems have shown that the choice of ligand is crucial for reaction efficiency. For instance, different quinoline-based ligands have been shown to be effective in the C-H activation and cross-coupling of various heterocyclic substrates. nih.govchemrxiv.org While specific data for this compound is not available, its structure is analogous to other successful ligands used in modern organic synthesis. uni-regensburg.dechemrxiv.orgacs.org

Table 1: Examples of Quinoline/Biquinoline Ligands in Cross-Coupling Reactions (Illustrative) This table shows data for related compounds to illustrate the catalytic context, as specific data for this compound is not available in the cited literature.

Catalyst/LigandReaction TypeSubstratesYield (%)Reference
Quinoline-based ligand (L7)Hiyama C(sp³)–H cross-couplingCarboxylic acid derivative + Arylsilane56% nih.gov
[PdBr₂(NHC-)Py] from coumarin (B35378) tethered NHCDirect Arylation (C-H activation)4-(thiophen-2-yl)pyridine + Aryl bromide>95% chemrxiv.org
Pd(PPh₃)₄ / K₂CO₃Suzuki Coupling2-bromo-3-methoxynaphthalene + Aryl boronic acid81% acs.org

Catalytic Asymmetric Synthesis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is of paramount importance in medicinal chemistry and materials science. A key strategy involves using chiral ligands that can induce enantioselectivity. Biaryl compounds, including certain biquinolines, can exhibit atropisomerism—axial chirality arising from restricted rotation around a single bond. nih.gov This property has been exploited to create highly effective "privileged ligands." nih.gov

Research on related chiral 2,2'-biquinoline (B90511) N,N'-dioxides has demonstrated their effectiveness as catalysts for enantioselective additions to aldehydes. nih.gov Furthermore, various strategies exist for synthesizing chiral molecules using quinoline-containing ligands and organocatalysts. thieme-connect.comnih.gov If this compound or a derivative could be resolved into its enantiomers or employed in a system where it adopts a chiral conformation upon metal coordination, it could theoretically be applied in asymmetric transformations. However, there is currently no published research confirming the atropisomeric stability or application of this specific ligand in asymmetric catalysis.

Applications in Oxidation, Reduction, and Electro-catalysis (e.g., CO₂ reduction)

Metal complexes containing biquinoline ligands have been investigated as electrocatalysts for the reduction of carbon dioxide (CO₂), a process aimed at converting a greenhouse gas into valuable chemical feedstocks like carbon monoxide (CO) or formate. frontiersin.orgosti.govucsd.edu For example, a manganese tricarbonyl complex with a 2,2'-biquinoline ligand, [fac-Mn(bqn)(CO)₃(CH₃CN)]⁺, has been studied for its electrocatalytic properties in CO₂ reduction. frontiersin.orgosti.govucsd.edu These studies highlight that the biquinoline ligand influences the redox properties and catalytic activity of the metal center.

Similarly, quinoline-containing metal complexes have been studied for their activity in catalytic oxidation reactions. mdpi.com The ability of the this compound ligand to stabilize various oxidation states of a coordinated metal ion could make its complexes suitable for catalyzing oxidation or reduction reactions of organic substrates.

Development of Luminescent Probes and Sensing Materials

Fluorescent chemosensors are molecules designed to signal the presence of specific chemical species (analytes) through a change in their fluorescence properties. The design often involves linking a fluorophore (a light-emitting unit) to a receptor (a binding site for the analyte). Quinoline and its derivatives are well-known fluorophores, exhibiting luminescence that can be sensitive to their chemical environment. nih.gov

Design of Fluorescent Chemosensors for Metal Ions and Anions

The structure of this compound is well-suited for the development of fluorescent chemosensors. The biquinoline unit can act as the fluorophore, while the bidentate N,N' site and the sulfur atom of the ethylsulfanyl group can serve as a multi-site receptor for analytes.

The thioether sulfur is a soft donor atom, known to have a strong affinity for soft metal ions such as mercury(II), silver(I), gold(III), and palladium(II). Upon binding of such a metal ion to the sulfur atom, the fluorescence of the biquinoline fluorophore could be significantly altered, typically through quenching via a photoinduced electron transfer (PET) mechanism. This "turn-off" sensing response would allow for the detection of these environmentally and biologically important metal ions.

Furthermore, the nitrogen atoms of the biquinoline rings provide harder binding sites suitable for coordinating with a different class of metal ions, such as zinc(II), copper(II), or nickel(II). This dual-receptor capability could lead to sensors with unique selectivity or even ratiometric sensing behavior, where binding at different sites causes distinct changes in the emission spectrum. While specific studies on this compound as a sensor are not documented, the principles are well-established for other sulfur-containing fluorescent probes and quinoline-based sensors. nih.govmdpi.com

Exploitation in Selective Chemical Sensing and Biosensing Platforms

Building on the principles of chemosensor design, this compound could be exploited in more complex sensing platforms. The selectivity of the sensor for a particular ion would be determined by the combined affinities of the N,N'-biquinoline and thioether binding pockets. By carefully selecting the target analyte, highly selective detection could be achieved.

For biosensing applications, the molecule could be further functionalized to enhance water solubility or to be tethered to biological macromolecules. The intrinsic biological activity of many quinoline derivatives, including antimicrobial and anticancer properties, suggests that these molecules can interact with biological systems. nih.govmdpi.com A fluorescent quinoline derivative like this compound could potentially be used as a probe to visualize the distribution of certain metal ions within cells or to develop assays based on fluorescence changes upon interaction with a biological target. The development of such platforms, however, would require significant further research to establish its efficacy, selectivity, and biocompatibility.

Bioinorganic Chemistry and Chemical Biology Applications (in vitro/in silico)

Studies of Protein-Ligand Binding Interactions via Biophysical Methods (e.g., ITC, SPR, CD)

Extensive searches for "this compound" in relation to each of these specific sub-topics did not yield any relevant research findings, detailed studies, or data.

While general information exists for quinoline and biquinoline derivatives in applications like OLEDs nih.govbiorxiv.org, metal-organic frameworks mdpi.comnih.govresearchgate.net, and enzyme inhibition, no literature specifically identifies or characterizes the properties and functions of this compound in these contexts.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline provided, as the foundational research data for this specific compound appears to be unavailable in the public domain.

Nucleic Acid Interactions (e.g., DNA/RNA binding, intercalation)

No studies detailing the interaction of this compound or its metal complexes with nucleic acids such as DNA or RNA were identified. There is no available data on its potential binding modes (e.g., intercalation, groove binding) or affinity.

In Vitro Cellular Imaging and Probe Development

No literature was found describing the synthesis or application of this compound or its metal complexes as fluorescent probes for in vitro cellular imaging.

Analytical Reagents and Separation Science

Complexing Agents for Metal Ion Extraction and Quantification

There is no information available on the use of this compound as a complexing agent for the extraction or quantification of metal ions.

Role in Chromatographic Separations

No published research indicates a role for this compound in any chromatographic separation techniques.

Structure Property Relationship Studies of 4 Ethylsulfanyl 2,3 Biquinoline Derivatives

Systematic Modification of the Ethylsulfanyl Moiety and its Impact on Properties

The ethylsulfanyl group (-S-CH₂CH₃) at the 4'-position of the biquinoline is a key modulator of the molecule's properties. While direct studies on the systematic modification of this specific group on 4'-(Ethylsulfanyl)-2,3'-biquinoline are not extensively documented, analogous research on related thio-substituted heterocyclic systems provides significant insights. The sulfur atom, with its available lone pairs and polarizability, plays a crucial role in the electronic structure and coordination ability of the ligand.

Influence of Substituents on the Biquinoline Core on Electronic and Photophysical Characteristics

The biquinoline core acts as a large, aromatic chromophore whose electronic and photophysical properties are highly sensitive to substituent effects. Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the heterocyclic rings allows for precise control over the molecule's behavior.

Studies on related polysubstituted quinolinones and bis-quinolines demonstrate that substituents create a donor-π-acceptor system, facilitating intramolecular charge transfer (ICT) upon photoexcitation. mdpi.com For example, adding a strong electron-withdrawing nitro group to bis-quinolin-3-yl-chalcones results in a significant blue shift in absorption and a quenching of fluorescence. nih.gov This is because the EWG lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), altering the HOMO-LUMO energy gap. nih.gov Conversely, electron-donating groups tend to increase electron density and can enhance fluorescence quantum yields. nih.gov

The position of the substituent is also critical. The photophysical properties of Rhenium(I) complexes bearing pyridyl-triazole ligands, for instance, are finely tuned by the substitution pattern on the ligand framework. mdpi.com Computational studies using Density Functional Theory (DFT) have confirmed these trends, showing that substituents have large effects on solvation energy and dipole moments, which in turn affect solubility and intermolecular interactions. boisestate.edu The emission wavelengths and Stokes shifts in a series of polyaryl-substituted bisquinazolinones are directly influenced by the nature of the substituent on the aryl groups. mdpi.com

Derivative SystemSubstituentEffect on Photophysical PropertiesReference
Bis-quinolin-3-yl-chalcones Nitro Group (EWG)Blue shift in absorption, fluorescence quenching. nih.gov
Polyaryl-substituted bisquinazolinones Aryl groups with varied substituentsInfluences emission wavelength, Stokes shift, and quantum yield via ICT. mdpi.com
Cyanine Dye Cy5 (Computational) Electron-withdrawing pairsMost negative solvation energies, suggesting enhanced solubility. boisestate.edu
Cyanine Dye Cy5 (Computational) Donating/Withdrawing pairsEnhanced the static dipole difference. boisestate.edu

Correlation of Structural Variations with Coordination Geometry and Stability

As a bidentate N,N-chelating ligand, this compound and its derivatives form complexes with a variety of transition metals. The steric and electronic properties of the ligand directly dictate the coordination geometry, stability, and reactivity of the resulting metal complex.

In copper complexes with N,N,N-tridentate quinolinyl anilido-imine ligands, X-ray diffraction analysis revealed that the copper atom adopts a slightly distorted square-planar geometry. mdpi.com The precise geometry and stability of such complexes can be controlled by modifying the ligand's electronic and geometric properties. mdpi.com For 1,1'-biisoquinolines, which are isomers of biquinoline, the significant steric hindrance between the hydrogen atoms at the 8 and 8' positions forces the molecule into a non-planar, atropisomeric conformation. nih.gov Upon coordination to a metal like ruthenium, this inherent chirality is transferred to the metal center, resulting in specific diastereomeric complexes such as (Δ)-[Ru{(1M)-biiq}₃]²⁺. nih.gov

Relationship Between Ligand Structure and Catalytic Performance/Selectivity

The performance of metal complexes in catalysis is highly dependent on the structure of the supporting ligands. Derivatives of this compound can serve as tunable ligands for reactions such as cross-coupling and photocatalysis.

In the Chan-Lam coupling reaction, copper(II) complexes supported by various quinoline-based ligands have shown excellent catalytic activity. mdpi.comresearchgate.net Studies comparing different ligands revealed that subtle structural changes, such as the type of amine tethered to a 2-methylquinoline (B7769805) core, can result in significant differences in catalytic efficiency. researchgate.net A proposed catalytic cycle for these reactions often involves the in-situ generation of the active catalyst from a Cu(II) precursor and the ligand. researchgate.net

In the realm of photocatalysis, a complex of Cu(II) with a tetradentate quinoline (B57606) ligand was found to be exceptionally active and selective for the chlorosulfonylation of alkenes and alkynes, outperforming previously established copper photocatalysts. uni-regensburg.de The use of such multidentate ligands can rigidify the complex, extending the excited-state lifetimes essential for efficient single-electron transfer (SET) processes. uni-regensburg.de Structure-activity relationship studies on other catalytic systems have underscored the crucial importance of specific substituents in mediating both reaction rate and enantioselectivity. rsc.org The electronic interplay between a copper center and a redox-active ligand can also open new catalytic pathways, a concept inspired by metalloenzymes. beilstein-journals.org This suggests that derivatives of this compound could be designed with specific electronic and steric features to optimize performance and selectivity in a target catalytic transformation.

Catalyst SystemReactionKey Structural FindingReference
Cu(II) / N,O-bidentate quinoline ligand Chan-Lam CouplingA morpholine-tethered 2-methylquinoline ligand showed the highest activity. researchgate.net
Cu(II) / Quinolinyl anilido-imine ligand Chan-Lam CouplingEffective catalysts for C-N bond formation without the need for a base. mdpi.com
CuCl₂ / Tetradentate quinoline ligand Photocatalytic ChlorosulfonylationProved to be one of the most active and selective copper photocatalysts for this transformation. uni-regensburg.de

Computational Validation and Prediction of Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for understanding and predicting the properties of quinoline derivatives. researchgate.net These methods allow for the calculation of molecular geometries, electronic structures, and spectroscopic properties, providing insights that complement experimental findings. nih.gov

DFT calculations have been used to determine the kinetic and thermodynamic stability of quinoline derivatives and to analyze their molecular interactions. nih.gov For example, studies on 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one used DFT to analyze its tautomeric forms and predict its UV-Vis electronic spectra. nih.gov The calculated HOMO and LUMO energies from such studies reveal how charge transfer occurs within the molecules, explaining their electronic behavior. researchgate.net

Computational methods are also used to predict properties relevant to drug design and materials science. researchgate.netmdpi.com For instance, calculations can predict molecular properties like electrophilicity, chemical hardness, and softness, which are crucial for understanding reactivity. rsc.org In one study, the optimized geometry and NMR chemical shifts for a complex heterohelicene containing a quinoline ring were calculated, confirming suspicions from early experimental work about bond lengthening. nih.gov This predictive power enables the in-silico design of new derivatives of this compound with optimized properties before undertaking their synthesis, accelerating the discovery of new functional molecules. researchgate.net

Future Directions and Emerging Research Avenues for 4 Ethylsulfanyl 2,3 Biquinoline Chemistry

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly focused on developing environmentally friendly and sustainable synthetic methodologies. chemistryjournals.net Traditional methods for synthesizing quinoline (B57606) and its derivatives often rely on harsh reaction conditions, expensive starting materials, and toxic solvents. researchgate.net Future research on 4'-(Ethylsulfanyl)-2,3'-biquinoline should prioritize the development of greener synthetic routes that align with the principles of green chemistry. ijpsjournal.com

Key areas of exploration include:

Microwave-Assisted Synthesis (MAS): This technique has been shown to accelerate reaction times, increase yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including quinolines. ijpsjournal.comnih.gov Applying MAS to the synthesis of this compound could offer a more efficient and sustainable alternative to conventional heating methods. ontosight.ai

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents (DESs) is a cornerstone of green chemistry. chemistryjournals.netijpsjournal.com Research into the feasibility of using these solvents for the synthesis of biquinoline derivatives is a promising avenue. researchgate.net

Catalytic Approaches: The use of reusable and non-toxic catalysts can significantly improve the sustainability of a chemical process. researchgate.net Investigating the use of solid acid catalysts, biocatalysts, or earth-abundant metal catalysts could lead to more eco-friendly synthetic protocols. The use of formic acid as a biodegradable catalyst has also shown promise in quinoline synthesis. ijpsjournal.com

Green Synthesis StrategyPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, lower energy consumption. ijpsjournal.comontosight.ai
Alternative Solvents (e.g., water, DESs) Reduced toxicity and environmental impact. chemistryjournals.netijpsjournal.com
Heterogeneous/Biocatalysis Catalyst recyclability, milder reaction conditions, improved selectivity. researchgate.net
Multicomponent Reactions Increased atom economy, reduced waste, simplified procedures. researchgate.netnih.gov

Exploration of Advanced Photo-responsive and Electro-active Materials

The extended π-conjugated system of the biquinoline framework suggests that this compound and its derivatives could possess interesting photophysical and electrochemical properties.

Future research should focus on:

Photo-responsive Materials: The incorporation of photochromic molecules, which change their properties upon light irradiation, into materials like metal-organic frameworks (MOFs) and polymers is a burgeoning field. nih.govrsc.orgmdpi.com Investigating the synthesis of this compound derivatives that can act as photo-responsive units could lead to the development of smart materials for applications in optical data storage, sensors, and actuators. rug.nlresearchgate.net The interaction of light with such materials can induce a range of phenomena, including photochromism, photoluminescence, and photoconductivity. rsc.org

Electro-active Materials: The redox properties of biquinoline-based compounds could be harnessed for applications in organic electronics. This includes their potential use as components in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and electrochromic devices. The sulfur atom in the ethylsulfanyl group could also play a role in modulating the electronic properties and facilitating charge transport.

Integration into Hybrid Nanomaterials and Composite Systems

The unique properties of this compound can be further enhanced by integrating it into larger material systems.

Metal-Organic Frameworks (MOFs): By functionalizing the biquinoline core, it could be used as a linker to construct MOFs. nih.govrsc.org These crystalline materials have high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. The incorporation of the sulfur-containing biquinoline could introduce specific functionalities within the MOF structure.

Polymer Composites: Dispersing this compound or its derivatives within a polymer matrix could lead to the development of composite materials with enhanced optical, electronic, or mechanical properties. The biquinoline moiety could act as a fluorescent dopant, a charge-transporting agent, or a cross-linking site.

Expanding the Scope of Bioinorganic Applications (e.g., novel in vitro probes)

Biquinoline and its derivatives are well-known for their ability to chelate metal ions, a property that is central to many of their biological activities.

Fluorescent Probes: The biquinoline scaffold is a key component in the design of fluorescent probes for detecting biologically important species. nih.govbohrium.com Future research could focus on developing this compound-based probes for the selective detection of metal ions, anions, or reactive oxygen species in vitro. The fluorescence properties could be modulated by the binding of the target analyte to the biquinoline-metal complex. Quinoline-based probes have shown promise in detecting nitric oxide, with detection limits in the nanomolar range. bohrium.com

Efflux Pump Inhibitors: Certain quinoline derivatives have been investigated as inhibitors of efflux pumps in resistant bacteria, such as Staphylococcus aureus. nih.gov Exploring the potential of this compound and its analogues in this area could lead to new strategies for combating antimicrobial resistance.

Potential Bioinorganic ApplicationRationale
Fluorescent Probes The biquinoline core can act as a fluorophore whose emission is sensitive to the local environment and binding events. nih.govbohrium.com
Efflux Pump Inhibitors The quinoline scaffold has been identified as a pharmacophore for inhibiting bacterial resistance mechanisms. nih.gov

Rational Design of New Biquinoline Derivatives through Computational Chemistry

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, thereby reducing the time and cost associated with experimental work. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to elucidate the relationship between the structure of biquinoline derivatives and their biological or material properties. nih.govnih.gov This understanding can guide the design of new compounds with enhanced performance.

Molecular Docking: For biological applications, molecular docking simulations can predict the binding modes of this compound derivatives with target proteins, such as enzymes or receptors. nih.govnih.gov This can help in identifying promising candidates for further experimental investigation.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new biquinoline derivatives before their synthesis. mdpi.com In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can also be performed to assess the pharmacokinetic properties of designed compounds. nih.govresearchgate.net

By leveraging these computational approaches, researchers can accelerate the discovery and optimization of new biquinoline derivatives for a wide range of applications. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.